molecular formula C9H12N2 B11756854 2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Cat. No.: B11756854
M. Wt: 148.20 g/mol
InChI Key: SQIHRCVUZJUMOP-UHFFFAOYSA-N
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Description

2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine: Similar structure but with an ethyl group instead of an ethenyl group.

    5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid: Contains a carboxylic acid functional group.

    5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylamine: Contains an amine functional group.

The uniqueness of this compound lies in its ethenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogues.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-ethenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H12N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h2,7H,1,3-6H2

InChI Key

SQIHRCVUZJUMOP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN2CCCCC2=N1

Origin of Product

United States

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